molecular formula C15H14BrNO5 B2853333 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-08-3

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No. B2853333
CAS RN: 386277-08-3
M. Wt: 368.183
InChI Key: HOXYKBUKIDGYRZ-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained interest among researchers due to its potential applications in scientific research. MMBC is a member of the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This means that it can activate these receptors but to a lesser extent than full agonists such as THC. [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate also has a higher affinity for the CB2 receptor compared to the CB1 receptor.
Biochemical and Physiological Effects
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been shown to have similar effects to other synthetic cannabinoids, such as inducing hypothermia and decreasing locomotor activity in mice. It has also been found to have analgesic effects and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate in lab experiments is its potency, which allows for smaller doses to be used. However, one limitation is its short half-life, which means that its effects may be short-lived.

Future Directions

There are several future directions for research on [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. One area of interest is its potential as a treatment for pain and inflammation. [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate could also be studied further to determine its effects on other physiological processes such as appetite and mood. Additionally, more research could be done to investigate the potential therapeutic applications of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate in treating various diseases and disorders.

Synthesis Methods

The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves the reaction of 5-bromofuran-2-carboxylic acid with 2-methoxy-5-methylphenyl isocyanate in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to form [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate.

Scientific Research Applications

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been found to have potential applications in scientific research, particularly in the study of the endocannabinoid system. The endocannabinoid system plays a key role in regulating various physiological processes such as appetite, pain, and mood. [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been shown to interact with the CB1 and CB2 receptors of the endocannabinoid system, which could lead to a better understanding of the system and its functions.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-9-3-4-11(20-2)10(7-9)17-14(18)8-21-15(19)12-5-6-13(16)22-12/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXYKBUKIDGYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

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